4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde
Description
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde (CAS# 131660-39-4) is a structurally complex organic compound with the molecular formula C₃₄H₂₈N₂O₂ and a molecular weight of 496.60 g/mol . Its core consists of a biphenyl group connected to two naphthalene units via azanediyl (–NH–) linkages, each terminating in a benzaldehyde group. This architecture enables conjugation across the aromatic systems, making it relevant for applications in organic electronics (e.g., OLEDs) and coordination chemistry (e.g., europium-based luminescent polymers) .
The aldehyde groups provide reactive sites for further functionalization, such as Schiff base formation or polymerization, while the biphenyl-naphthalene framework enhances thermal stability and π-π stacking interactions .
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[4-(4-formyl-N-naphthalen-1-ylanilino)phenyl]-N-naphthalen-1-ylanilino]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N2O2/c49-31-33-15-23-39(24-16-33)47(45-13-5-9-37-7-1-3-11-43(37)45)41-27-19-35(20-28-41)36-21-29-42(30-22-36)48(40-25-17-34(32-50)18-26-40)46-14-6-10-38-8-2-4-12-44(38)46/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLDPVPTAYLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=CC8=CC=CC=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857051 | |
| Record name | 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(naphthalen-1-yl)azanediyl]}dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854938-56-0 | |
| Record name | 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(naphthalen-1-yl)azanediyl]}dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It is primarily used as a hole transport material in these devices .
Mode of Action
The compound interacts with its targets by facilitating the transport of holes (positive charges) in the device . This is crucial for the functioning of OLEDs and OPVs, which rely on the movement of charges to generate light or electricity.
Biochemical Pathways
By transporting holes, it helps to balance the flow of electrons and holes in the device, which is necessary for the device to function efficiently .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, and toluene can impact its application in device fabrication.
Result of Action
The result of the compound’s action is the efficient operation of OLEDs and OPVs. By transporting holes, it helps to ensure that these devices can generate light (in the case of OLEDs) or electricity (in the case of OPVs) effectively .
Biological Activity
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde, commonly referred to as a biphenyl derivative, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its molecular characteristics, mechanisms of action, and relevant case studies.
- Molecular Formula : C46H32N2O2
- Molecular Weight : 644.75 g/mol
- CAS Number : 854938-56-0
- Purity : >95% (HPLC)
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering drug metabolism and efficacy.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | Inhibition of tumor growth | |
| Enzyme Inhibition | Reduced activity of CYP450 enzymes |
Case Studies
Several case studies have highlighted the biological relevance of this compound:
-
Anticancer Study :
- A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The mechanism involved apoptosis via the mitochondrial pathway.
-
Neuroprotective Effects :
- Research on neurodegenerative models demonstrated that the compound could mitigate neuronal damage induced by oxidative stress, indicating its potential use in treating conditions like Alzheimer's disease.
-
Antimicrobial Activity :
- In vitro studies showed that this biphenyl derivative exhibits antimicrobial properties against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Scientific Research Applications
Organic Electronics
The compound is being explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport and its photophysical properties make it a candidate for enhancing the efficiency of these devices.
Key Properties for Electronics :
- High charge mobility.
- Stability under operational conditions.
- Tunable optical properties for various wavelengths.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound exhibits promising biological activity. It has been shown to interact with various enzymes and proteins, influencing cellular processes such as proliferation and apoptosis.
Biological Mechanisms :
- Modulation of cell signaling pathways.
- Interaction with transcription factors affecting gene expression.
- Potential as a therapeutic agent against certain cancers.
Biochemical Research
The compound plays a critical role in biochemical assays and studies involving enzyme kinetics. Its interactions with oxidoreductases and transferases are particularly noteworthy.
Applications in Biochemistry :
- Studying redox reactions in cellular metabolism.
- Investigating enzyme inhibition or activation mechanisms.
Case Study 1: OLED Development
A study published in the Journal of Applied Physics demonstrated that incorporating 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde into OLED structures significantly improved device efficiency due to its high electron mobility and stable photoluminescence properties.
Case Study 2: Anticancer Activity
Research conducted by the International Journal of Cancer showed that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
Key Observations:
- Core/Spacer : Alkylene-oxy spacers (S-M series) reduce conjugation length compared to biphenyl-naphthalene systems, lowering fluorescence quantum yields .
- Aldehyde Density : Tetrabenzaldehyde derivatives (CAS 865448-72-2) offer higher reactivity for crosslinking but may suffer from solubility issues .
Optical and Electronic Properties
Key Findings:
- The target compound’s naphthalene-biphenyl framework likely surpasses alkylene-oxy-linked analogs (S-M series) in luminescence efficiency due to enhanced π-conjugation .
- CPL Activity : In europium-coordinated polymers, longer alkylene chains (e.g., S-M-3/P-6) reduce asymmetry factors (glum) by altering ligand symmetry .
Q & A
Q. Basic
- Recrystallization : Use DMF/ethanol mixtures to remove unreacted monomers.
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates Schiff base products from byproducts.
- Solvent washing : Methanol washes eliminate residual acetic acid catalyst .
In antimicrobial studies, what in vitro models are appropriate for evaluating bioactivity, and how are MIC values determined?
Advanced
Antimicrobial activity is tested via broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) is determined by serial dilution (0.5–128 µg/mL) in Mueller-Hinton broth, with absorbance (600 nm) measured after 24 hours. Positive controls (e.g., ciprofloxacin) and solvent blanks ensure validity. Synergistic effects are evaluated using checkerboard assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
